molecular formula C14H17NO3 B578391 Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1363383-32-7

Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B578391
CAS No.: 1363383-32-7
M. Wt: 247.294
InChI Key: OPHVFICSPMLQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1363383-32-7) is a spirocyclic compound featuring a bicyclic structure with a benzyl ester and a hydroxyl group. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol . The compound is stored under dry, sealed conditions at 2–8°C to maintain stability. Safety data indicate hazards related to skin and eye irritation (H315, H319), necessitating precautions during handling .

Spirocyclic architectures like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability. The hydroxyl group at position 6 enables hydrogen bonding, while the benzyl ester provides lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHVFICSPMLQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148989
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-32-7
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-hydroxy-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1363383-32-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
CAS Number: 1363383-32-7
LogP: 1.7178 (indicating moderate lipophilicity)
Polar Surface Area (PSA): 49.77 Ų

The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of a hydroxyl group and a carboxylate moiety contributes to its pharmacological properties.

Synthesis

This compound can be synthesized through various methods, often involving the modification of existing spirocyclic frameworks. The synthetic routes typically emphasize the formation of the azaspiro structure, which is crucial for the compound's activity.

Pharmacological Profile

  • CNS Activity:
    • Research indicates that compounds with spirocyclic structures often exhibit central nervous system (CNS) activity. This compound has been evaluated for its potential as a CNS agent, showing promise in modulating neurotransmitter systems.
  • Antimicrobial Properties:
    • Some studies have suggested that spirocyclic compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.
  • Enzyme Inhibition:
    • The compound may act as an enzyme inhibitor, which is a common mechanism for many bioactive molecules. The ability to inhibit specific enzymes could position this compound as a candidate for drug development targeting metabolic pathways.

Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Kermack & Robinson (1922)Reactivity of cyclic aminesObserved decreased electrophilic character in related structures, implying potential stability in biological systems .
Archer et al. (1960s)Pharmaceutical propertiesIdentified abnormal reactivity patterns that could inform the design of new drugs based on spirocyclic frameworks .
Recent NMR studiesInteraction analysisDemonstrated significant interactions within azaspiro compounds that could correlate with biological activity .

Case Studies

  • CNS Drug Development:
    • A case study on azaspiro compounds highlighted their role in developing drugs targeting anxiety and depression, suggesting that this compound could be explored for similar therapeutic applications .
  • Antimicrobial Screening:
    • In vitro studies on spirocyclic derivatives indicated promising antimicrobial activity against Gram-positive bacteria, paving the way for further exploration of this compound in this area .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is primarily studied for its potential as a drug candidate due to its structural properties that allow for various modifications and functionalizations.

Pharmaceutical Development

The compound has been investigated as a scaffold for the development of new drugs targeting various diseases, including:

  • Neurological Disorders: Due to its ability to interact with neurotransmitter systems, derivatives of this compound are being explored as potential treatments for conditions like anxiety and depression.
  • Anti-cancer Agents: The spirocyclic structure provides a platform for developing compounds that can inhibit tumor growth by targeting specific pathways involved in cancer progression.

Enzyme Inhibitors

Research indicates that this compound can act as an enzyme inhibitor, which is crucial in designing drugs that modulate enzymatic activity. This property is particularly relevant in:

  • Metabolic Disorders: Compounds derived from this structure may help regulate metabolic pathways disrupted in diseases such as diabetes.

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in ResearchGate examined the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane carboxylic acids, including benzyl 6-hydroxy derivatives. The researchers found that certain modifications enhanced the compound's bioactivity against specific targets, demonstrating its versatility in drug design .

Case Study 2: Neuropharmacological Studies

In another investigation, this compound was evaluated for its effects on neurotransmitter release in vitro. The results indicated a significant modulation of serotonin levels, suggesting potential applications in treating mood disorders .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentScaffold for drug design targeting neurological disordersNew treatments for anxiety and depression
Enzyme InhibitionModulation of metabolic pathwaysRegulation of metabolic disorders
Anti-cancer ResearchInhibition of tumor growth pathwaysDevelopment of novel anti-cancer agents

Q & A

What are the established synthetic routes for preparing tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, and what are their respective yields?

Level: Basic
Methodological Answer:
Two scalable routes are documented:

  • Route 1: Cyclization of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via hydroxylation. This method achieves yields >95% using chromatography for purification (gradient 15–100% Et₂O/pentane) .
  • Route 2: Reduction of tert-butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate under GP3 conditions, yielding 98% after purification .

Key Data:

RouteStarting MaterialKey ReagentYieldReference
16-oxo derivativeLiAlH₄95%
2Cyclopropane adductNaH98%

How can the stereochemical configuration of derivatives be determined using spectroscopic methods?

Level: Advanced
Methodological Answer:

  • ¹H/¹³C NMR: Integration of splitting patterns and coupling constants (e.g., diastereomeric ratios (dr) determined via crude ¹H NMR integration). For example, a dr of 86:14 was observed for cyclopropane derivatives .
  • Optical Rotation: Specific rotation values ([α]²⁰D) confirm enantiomeric purity, as seen in asymmetric syntheses (e.g., [α]²⁰D = -144.21 for sulfinyl derivatives) .
  • HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., m/z 228.1 [M-(t-Bu)+H+] for intermediates) .

What methodologies enable selective functionalization of the azetidine and cyclobutane rings?

Level: Advanced
Methodological Answer:

  • Azetidine Ring: Nucleophilic substitution at the hydroxy group (6-position) using tosyl chloride or DIBAL-H reduction for alcohol-to-ethyl transformations (96% yield) .
  • Cyclobutane Ring: Electrophilic additions (e.g., bromocyclopropane coupling via GP3) exploit ring strain for regioselectivity .
  • Protection Strategies: Boc groups stabilize the azetidine nitrogen, enabling selective derivatization of the cyclobutane moiety .

How do reaction conditions influence diastereoselectivity in derivative synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., MeCN:MeNO₂ mixtures) enhance dr by stabilizing transition states. A 1:1 MeCN:MeNO₂ ratio improved dr to 86:14 in cyclopropane adducts .
  • Catalysts: Chiral auxiliaries (e.g., tert-butylsulfinyl groups) enforce stereocontrol, achieving >85% enantiomeric excess in spirocyclic amines .
  • Temperature: Low temperatures (-78°C) favor kinetic control, reducing side reactions during LiAlH₄ reductions .

What analytical techniques are critical for characterizing intermediates and products?

Level: Basic
Methodological Answer:

  • LC-MS: Monitors reaction progress (e.g., tR = 1.254 min for tert-butyl 6-(2-ethoxy-2-oxoethyl) derivatives) .
  • Chromatography: Gradient elution (e.g., 5–50% EtOAc/pentane) resolves diastereomers .
  • X-ray Crystallography: SHELX software refines spirocyclic structures, confirming bond angles and ring conformations .

How does the spirocyclic structure enhance utility in medicinal chemistry compared to piperidines?

Level: Advanced
Methodological Answer:

  • Conformational Rigidity: The spiro[3.3]heptane core reduces entropy penalties in target binding, improving affinity over flexible piperidines .
  • Stereochemical Diversity: Asymmetric synthesis routes enable access to enantiopure scaffolds for probing chiral binding pockets .
  • Metabolic Stability: The compact structure resists oxidative degradation, as shown in pharmacokinetic studies of related compounds .

Comparison with Similar Compounds

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • CAS : 1147557-97-8
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • Key Differences :
    • The tert-butyl ester replaces the benzyl group, reducing steric bulk and altering electronic properties.
    • Synthesized via NaBH₄ reduction of the oxo precursor (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) .
    • Used as a synthetic intermediate, e.g., in forming derivatives via reactions with phthalimide (Method A, 40% yield) .
    • Higher thermal stability due to the tert-butyl group but lower solubility in polar solvents compared to the benzyl analog .

Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

  • CAS : 1211533-81-1
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • Applications in drug discovery, where the amino group can serve as a handle for further functionalization (e.g., amide coupling) . Increased basicity compared to the hydroxyl analog, influencing pH-dependent solubility.

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

  • CAS : 1447942-35-9
  • Molecular Formula : C₁₅H₁₆O₃
  • Molecular Weight : 244.28 g/mol
  • Key Differences: Oxo group instead of hydroxyl, making it a ketone derivative. Acts as a precursor for hydroxy or amino derivatives via reduction (e.g., NaBH₄) or reductive amination . Lower polarity compared to hydroxylated analogs, impacting chromatographic behavior and membrane permeability .

tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate

  • Molecular Formula: C₁₃H₂₃NO₃
  • Synthesis : Derived from tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate via DIBAL-H reduction (96% yield) .
  • Key Differences: Hydroxyethyl side chain introduces additional hydrogen-bonding capacity and flexibility. Potential utility in prodrug design or linker chemistry for targeted delivery .

Structural and Functional Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1363383-32-7 C₁₄H₁₇NO₃ 247.29 Hydroxyl Hydrogen bonding; intermediate in APIs
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 C₁₁H₁₉NO₃ 213.28 tert-Butyl ester Stable intermediate; used in derivatization
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211533-81-1 C₁₄H₁₈N₂O₂ 246.30 Amino Nucleophilic functionalization
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate 1447942-35-9 C₁₅H₁₆O₃ 244.28 Oxo Precursor for reductions

Preparation Methods

Reductive Amination and Cyclization

A common strategy involves reductive amination of γ-keto esters followed by intramolecular cyclization. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized via cyclization of a γ-keto ester precursor under basic conditions. Adapting this for the benzyl variant would require substituting tert-butyl chloroformate with benzyl chloroformate (Cbz-Cl) during the carbamate formation step.

Manganese Acetate-Mediated Spirocyclization

VulcanChem’s synthesis of a methyl-substituted analog employs manganese acetate in glacial acetic acid to catalyze spirocyclization. This method could be modified by replacing methyl groups with benzyl-protected amines, though steric effects may necessitate optimized reaction times or temperatures.

Reduction of the 6-Keto Intermediate

The critical step in generating the 6-hydroxy moiety is the reduction of a 6-keto precursor. Data from tert-butyl analogs demonstrate high efficiency using sodium borohydride (NaBH4) in methanol.

Sodium Borohydride Reduction

Procedure :

  • Dissolve benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol at 0°C under inert atmosphere.

  • Add NaBH4 (2–3 equivalents) in portions.

  • Stir at 0°C for 30 minutes, then warm to room temperature.

  • Quench with saturated NaHCO3, extract with dichloromethane (DCM), and concentrate.

Key Data :

ParameterValueSource
Yield89–100%
Temperature0°C → 20°C
Reaction Time0.5–6 hours

This method achieves near-quantitative yields for tert-butyl analogs, suggesting comparable performance for the benzyl variant with optimized stoichiometry.

Alternative Hydroxylation Strategies

Enzymatic Reduction

Emerging approaches utilize ketoreductases for enantioselective reductions. Though unverified for this substrate, such methods could offer stereochemical control absent in chemical reductions.

Functional Group Interconversion

Mitsunobu Reaction

The Mitsunobu reaction could theoretically invert hydroxyl stereochemistry post-reduction. For example, reacting the 6-alcohol with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a chiral acid might enable enantiomer enrichment.

Sulfonylation for Downstream Modifications

Mesylation of the 6-hydroxy group facilitates nucleophilic substitution. In tert-butyl analogs, treatment with methanesulfonyl chloride (MsCl) and triethylamine in DCM yields mesylates in >95% yield. This intermediates could enable ether or amine linkages in derivative synthesis.

Challenges and Optimization Considerations

Protecting Group Compatibility

The benzyl carbamate’s lability under reductive conditions necessitates strict exclusion of hydrogenation catalysts. NaBH4’s mild reducing nature circumvents this, but residual acidity during workup could hydrolyze the carbamate.

Steric Hindrance in Spirocyclization

Bulkier benzyl groups may impede cyclization kinetics compared to tert-butyl analogs. Increasing reaction temperatures (e.g., refluxing toluene) or using high-boiling solvents (DMF, DMSO) could mitigate this.

Purification Challenges

Spirocyclic compounds often exhibit poor crystallinity. Column chromatography using gradients of methanol in DCM (1–10%) effectively isolates tert-butyl derivatives, a protocol likely applicable to the benzyl variant.

Comparative Analysis of Reported Methods

The table below extrapolates data from tert-butyl analogs to hypothesize conditions for the benzyl compound:

StepConditionsYield (Projected)Citation
SpirocyclizationMn(OAc)3, AcOH, 80°C, 12h70–80%
Ketone ReductionNaBH4, MeOH, 0°C → 20°C, 1h90–100%
MesylationMsCl, Et3N, DCM, 3h>95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.